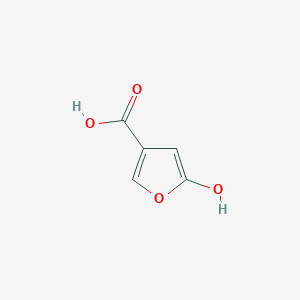

5-Hydroxyfuran-3-carboxylicacid

Description

Contextualization within Furan (B31954) Chemistry and Heterocyclic Compounds

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. Furan is a quintessential example, characterized by an aromatic five-membered ring containing four carbon atoms and one oxygen atom. sigmaaldrich.cnlibretexts.org This structure imparts specific chemical properties and reactivity, making furans a cornerstone of heterocyclic chemistry. They are not only significant as standalone molecules but also as structural motifs in a multitude of more complex natural and synthetic products. mdpi.com

5-Hydroxyfuran-3-carboxylic acid is a substituted furan, placing it within this important chemical family. The properties and reactivity of such derivatives are profoundly influenced by the nature and position of the substituent groups on the furan ring. The study of specific furan derivatives like this one allows chemists to understand the nuanced electronic and steric effects that govern the behavior of heterocyclic systems.

Overview of the Chemical Structure and Unique Functional Groups

The molecular structure of 5-Hydroxyfuran-3-carboxylic acid is defined by its two functional groups attached to the furan core: a hydroxyl (-OH) group at the C5 position and a carboxylic acid (-COOH) group at the C3 position.

A significant characteristic of 5-hydroxyfurans is their existence in a state of equilibrium between two constitutional isomers, a phenomenon known as tautomerism. libretexts.orglibretexts.org Specifically, they undergo keto-enol tautomerism, where the aromatic 'enol' form (the hydroxyfuran) can interconvert to a non-aromatic 'keto' form, which is a furanone. libretexts.orgmdpi.com In this case, 5-Hydroxyfuran-3-carboxylic acid can exist in equilibrium with its tautomer, 5-oxo-4,5-dihydrofuran-3-carboxylic acid. This equilibrium can be influenced by factors such as the solvent and the presence of acids or bases. mdpi.com The ability to exist in both an aromatic and a non-aromatic form is a key feature that dictates its chemical reactivity.

The carboxylic acid group is acidic and allows the molecule to undergo reactions typical of this functional group, such as esterification and amide formation. google.comresearchgate.net The hydroxyl group, while phenolic in the aromatic tautomer, behaves more like a hemiacetal in its cyclic form, influencing its reactivity. nih.gov

Table 1: Computed Properties of 5-Hydroxyfuran-3-carboxylic Acid Note: Data for this specific isomer is limited; these are computationally predicted values.

| Property | Value |

| Molecular Formula | C₅H₄O₄ |

| Molecular Weight | 128.08 g/mol |

| IUPAC Name | 5-hydroxyfuran-3-carboxylic acid |

| Monoisotopic Mass | 128.0110 Da |

Historical Perspective and Significance of Furan Carboxylic Acids

The history of furan chemistry began long before the isolation of furan itself. The first furan derivative to be described was 2-furoic acid (also known as pyromucic acid), which was prepared by Carl Wilhelm Scheele in 1780 through the dry distillation of mucic acid. nih.govnih.gov This discovery predates the characterization of another key furan derivative, furfural (B47365), in the early 1800s. sigmaaldrich.cnlibretexts.org

Furfural, which can be produced from biomass like corn cobs, became a crucial industrial feedstock. nih.gov One of its key reactions is its oxidation to produce furan-2-carboxylic acid. orgsyn.org The study of these early furan carboxylic acids laid the groundwork for understanding the chemical nature of the furan ring and its derivatives. While 2-furoic acid and its derivatives have been extensively studied and used, other isomers like furan-3-carboxylic acids required the development of more specific synthetic strategies. google.comresearchgate.net The general class of furan carboxylic acids is significant for being derivable from biomass and serving as versatile synthons for more complex molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4O4 |

|---|---|

Molecular Weight |

128.08 g/mol |

IUPAC Name |

5-hydroxyfuran-3-carboxylic acid |

InChI |

InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h1-2,6H,(H,7,8) |

InChI Key |

MWGKIMMKOVKQNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of 5 Hydroxyfuran 3 Carboxylic Acid

Functional Group Interconversions on the 5-Hydroxyfuran-3-carboxylic acid Scaffold

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group on a furan (B31954) ring typically undergoes reactions common to other aromatic carboxylic acids. For related furan-3-carboxylic acids, methods have been developed for their synthesis and subsequent conversion into derivatives like amides and esters.

One general approach involves the aromatization of a dihydrofuran precursor, followed by a nucleophilic displacement of a leaving group to form the carboxylic acid or its derivatives. For instance, 3-trichloroacetylfuran can be hydrolyzed to furan-3-carboxylic acid or reacted with amines to yield furan-3-carboxamides. researchgate.net

Table 1: Synthesis of Furan-3-Carboxamides from 3-Trichloroacetylfuran

| Amine | Product | Yield (%) |

|---|---|---|

| Primary Amines | Furan-3-carboxamides | 68-98 |

| Secondary Amines | Furan-3-carboxamides | 68-98 |

Data derived from studies on furan-3-acyl derivatives. researchgate.net

Transformations of the Hydroxyl Group

The hydroxyl group attached to a furan ring, particularly in the context of 2(5H)-furanones which are related structures, is known to undergo several key transformations. These reactions highlight the potential reactivity of the hydroxyl group in 5-Hydroxyfuran-3-carboxylic acid.

Esterification : The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base. nih.govmdpi.com This is a standard method for protecting the hydroxyl group or for synthesizing ester derivatives with specific properties.

Ether Formation : In the presence of an acid catalyst, the hydroxyl group can react with alcohols to form ethers. For example, 5-hydroxy-3,4-dichloro-2(5H)-furanone reacts with alcohols to yield 5-alkoxy derivatives in good yields. nih.gov

Table 2: Representative Reactions of the 5-Hydroxyl Group in Dihalo-2(5H)-furanones

| Reagent | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Acyl Chlorides / Anhydrides | Esterification | 5-Acyloxy derivatives | Not specified |

| Alcohols (with acid catalyst) | Etherification | 5-Alkoxy derivatives | 70-80 |

These reactions are documented for 3,4-dihalo-5-hydroxy-2(5H)-furanones, not 5-Hydroxyfuran-3-carboxylic acid directly. nih.gov

Modifications of the Furan Ring System

The furan ring itself is susceptible to various modifications, including substitution and ring transformation reactions.

Electrophilic Substitution : In the presence of a Lewis or Brønsted acid, compounds like 3,4-dihalo-5-hydroxy-2(5H)-furanone can react with arenes in what is formally an aromatic electrophilic substitution at the C5 position. nih.govmdpi.com

Ring Transformation : The furanone ring can undergo transformation when reacted with bifunctional nucleophiles. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.govmdpi.com

Advanced Characterization and Structural Elucidation of 5 Hydroxyfuran 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each of the non-equivalent protons in the molecule. The furan (B31954) ring protons at positions 2 and 4 would appear in the aromatic region, typically between 6.0 and 8.0 ppm. Their exact chemical shifts and coupling patterns would be influenced by the electronic effects of the adjacent hydroxyl and carboxylic acid groups. The proton of the carboxylic acid (-COOH) would typically be a broad singlet at a significantly downfield-shifted position, often above 10 ppm. The hydroxyl (-OH) proton's signal would also likely be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

A ¹³C NMR spectrum would reveal signals for each of the five carbon atoms in the furan ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm region. The furan ring carbons would resonate in the approximate range of 100-160 ppm. The carbon atom attached to the hydroxyl group (C5) would be shifted further downfield compared to the other ring carbons due to the oxygen's deshielding effect.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be indispensable for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the furan ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of 5-Hydroxyfuran-3-carboxylic acid would be expected to show several characteristic absorption bands. A very broad band, typically in the range of 2500-3300 cm⁻¹, would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The O-H stretch of the hydroxyl group would likely appear as a broader peak around 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700-1750 cm⁻¹. Absorptions corresponding to C-O stretching and C=C stretching of the furan ring would be expected in the 1000-1600 cm⁻¹ region.

Raman Spectroscopic Characterization

Raman spectroscopy, being complementary to IR, would also be useful. The C=C double bonds of the furan ring would be expected to produce strong Raman scattering bands. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum.

Without access to peer-reviewed experimental data, any attempt to populate data tables or provide more detailed analysis would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on the synthesis and characterization of 5-Hydroxyfuran-3-carboxylic acid are needed to provide a definitive spectroscopic analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For carboxylic acids that lack extensive conjugation, the primary absorption occurs in the lower UV range. Unconjugated carboxylic acids typically exhibit a π → π* transition around 210 nm, which is generally not considered useful for detailed structural analysis due to its low wavelength. libretexts.orgresearchgate.net

In the case of 5-Hydroxyfuran-3-carboxylic acid, the furan ring introduces conjugation. The electronic spectrum is influenced by both the carboxylic acid group and the hydroxyl group attached to the furan ring. While specific experimental data for 5-Hydroxyfuran-3-carboxylic acid is not widely published, analysis of similar structures, such as other hydroxy carboxylic acids and unsaturated acids, shows that the absorption maximum remains around 210 nm. researchgate.net The presence of the furan ring and hydroxyl group, which act as chromophores and auxochromes respectively, can lead to shifts in the absorption maximum (λmax) and changes in molar absorptivity (ε). The electronic transitions in such systems are typically π → π* and n → π* transitions associated with the conjugated system and the carbonyl group.

Advanced Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For 5-Hydroxyfuran-3-carboxylic acid (molecular weight: 128.08 g/mol ), electron impact (EI) mass spectrometry would be expected to show a molecular ion peak (M+). nih.gov

The fragmentation of carboxylic acids is well-characterized. Common fragmentation pathways for short-chain carboxylic acids involve the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.orgyoutube.com These cleavages next to the carbonyl group result in prominent peaks in the mass spectrum. libretexts.org The presence of the stable furan ring would likely lead to a relatively strong molecular ion peak compared to aliphatic acids. libretexts.orgarizona.edu

The fragmentation pattern for 5-Hydroxyfuran-3-carboxylic acid would therefore be predicted to show key fragments corresponding to:

[M - OH]+ : Loss of the hydroxyl radical from the carboxylic acid group.

[M - H2O]+ : Loss of a water molecule, potentially involving the hydroxyl group on the furan ring and a hydrogen atom.

[M - COOH]+ : Loss of the carboxyl group radical.

Acylium Ion (R-CO+) : Cleavage of the C-C bond between the furan ring and the carboxyl group would form a stable acylium ion, which is often a base peak for carboxylic acid derivatives. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for 5-Hydroxyfuran-3-carboxylic acid

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C5H4O4]+ | Molecular Ion | 128 |

| [C5H3O3]+ | Loss of -OH | 111 |

| [C5H2O3]+ | Loss of H2O | 110 |

| [C4H3O2]+ | Loss of -COOH | 83 |

| [C5H3O3]+ | Acylium Ion | 111 |

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous structural confirmation when combined with other spectroscopic data.

X-ray Crystallography and Solid-State Structural Analysis

For a crystalline sample of 5-Hydroxyfuran-3-carboxylic acid, X-ray diffraction analysis would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.net The analysis would also reveal the planarity of the furan ring and the orientation of the hydroxyl and carboxylic acid substituents.

A key feature in the solid-state structure would be the presence of intermolecular hydrogen bonding. The carboxylic acid groups are highly likely to form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. dntb.gov.ua Additionally, the hydroxyl group on the furan ring can participate as both a hydrogen bond donor and acceptor, leading to an extended supramolecular network that stabilizes the crystal lattice. The elucidation of such a structure confirms the molecular connectivity and provides insights into the intermolecular forces governing its physical properties. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. The parent molecule, 5-Hydroxyfuran-3-carboxylic acid, is a diamagnetic species with no unpaired electrons, and therefore, it is EPR-silent.

However, EPR spectroscopy could be employed to study radical species derived from or interacting with 5-Hydroxyfuran-3-carboxylic acid. For instance, in biological systems or under specific chemical conditions (e.g., exposure to ionizing radiation or strong oxidizing agents), the molecule could potentially form radical intermediates. nih.gov Furan derivatives can be involved in reactions that generate radicals, and EPR would be crucial for characterizing these transient species.

Furthermore, cyclic hydroxylamines, which are structurally related to some classes of spin probes, are used in EPR studies to detect and quantify reactive oxygen species (ROS) like the superoxide (B77818) radical. nih.gov While not directly applicable to the parent compound, this highlights a context where similar structural motifs are relevant to EPR spectroscopy. Should 5-Hydroxyfuran-3-carboxylic acid be investigated for its antioxidant or pro-oxidant properties, EPR would be the definitive method for detecting any radical species formed during these processes.

Computational Chemistry and Theoretical Studies on 5 Hydroxyfuran 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. irjweb.com It is widely used to study the electronic and structural properties of organic molecules, including furan (B31954) derivatives and carboxylic acids. nih.govresearchgate.netmdpi.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to determine key properties and reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.commdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. irjweb.com These descriptors, derived from conceptual DFT, provide a quantitative measure of properties that are qualitatively understood.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

The following table presents illustrative DFT-calculated values for related molecules, demonstrating the type of data generated in such studies.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Triazine Derivative | -6.29 | -1.81 | 4.49 | irjweb.com |

| Carnosic Acid (Solvated) | -4.88 | -0.99 | 3.89 | researchgate.net |

| Ellagic Acid | -5.78 | -1.70 | 4.08 | researchgate.net |

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For 5-Hydroxyfuran-3-carboxylic acid, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl, carboxyl, and furan ring, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate experimental findings or to identify unknown compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to the stretching, bending, and wagging modes of the chemical bonds. For carboxylic acids, characteristic IR absorptions include a very broad O-H stretch from the carboxyl group (around 2500–3300 cm⁻¹) and a strong C=O stretch (1710–1760 cm⁻¹). libretexts.orgspectroscopyonline.com The furan ring would also exhibit characteristic C-O and C=C stretching vibrations. Comparing the computed spectrum with an experimental one allows for precise assignment of the observed bands. For example, in a study on chromone-3-carboxylic acid, DFT was used to calculate and assign the fundamental vibrations based on the total energy distribution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov For carboxylic acids, the acidic proton (-CO₂H) typically appears as a singlet far downfield in the ¹H NMR spectrum, often around 12 δ. libretexts.org The carbon of the carboxyl group absorbs in the 165 to 185 δ range in the ¹³C NMR spectrum. libretexts.org Theoretical calculations can predict these shifts, aiding in the structural elucidation of complex molecules.

The table below shows typical IR absorption ranges for the functional groups present in 5-Hydroxyfuran-3-carboxylic acid, based on literature for similar compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) | libretexts.orgspectroscopyonline.com |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | libretexts.org |

| Aromatic C=C | Stretch | ~1500 - 1600 | pressbooks.pub |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | spectroscopyonline.com |

| Carboxylic Acid O-H | Wag (Out-of-plane bend) | 900 - 960 (broad) | spectroscopyonline.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is essential for exploring the conformational flexibility of a molecule and its interactions with its environment.

Most organic molecules are not rigid structures but can exist in various spatial arrangements called conformations. The relative orientation of the carboxylic acid group with respect to the furan ring is a key conformational question for 5-Hydroxyfuran-3-carboxylic acid. Theoretical studies on 3-formylfuran, a structurally similar compound, have shown that the molecule exists as a mixture of two planar conformers: a furan-O, formyl-O trans conformer and a furan-O, formyl-O cis conformer. rsc.org Ab-initio calculations indicated that the trans conformer is more stable. rsc.org

For 5-Hydroxyfuran-3-carboxylic acid, similar cis and trans conformers regarding the orientation of the C=O of the carboxylic acid and the ring oxygen are expected. Potential energy surface (PES) scans, where the energy is calculated as a function of a specific dihedral angle (e.g., the O-C-C-O angle between the ring and the substituent), can be performed to identify the most stable conformers and the energy barriers for their interconversion. nih.gov

The chemical behavior of a molecule can be significantly influenced by its interactions with surrounding molecules, especially in a solvent. 5-Hydroxyfuran-3-carboxylic acid has multiple sites for forming hydrogen bonds, both as a donor (from the -OH and -COOH groups) and an acceptor (the furan oxygen and carbonyl oxygen).

Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on molecular properties and reaction mechanisms. researchgate.net These studies often show that polar solvents can stabilize charged or highly polar species, thereby influencing conformational equilibria and reaction rates. rsc.org For example, studies on dihydroxybenzoic acids have shown that the arrangement of hydroxyl groups affects their interaction with solvent molecules, which in turn influences how they crystallize. nih.gov Similarly, the stability of the different conformers of 5-Hydroxyfuran-3-carboxylic acid and its propensity to form intermolecular hydrogen-bonded dimers would be expected to vary significantly in solvents of different polarity.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of a reaction, which is a key factor controlling the reaction rate. DFT calculations are frequently used to investigate reaction pathways for the synthesis and transformation of furan derivatives. For instance, the mechanism for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a related and important bio-based chemical, has been clarified using DFT. nih.gov These studies revealed how surface oxygen and hydroxyl species on a catalyst facilitate the reaction. nih.gov

Another relevant study detailed a convenient synthesis of furan-3-carboxylic acid derivatives from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net The proposed mechanism involved the aromatization of a dihydrofuran intermediate followed by nucleophilic displacement. Computational studies could validate such proposed mechanisms by calculating the energy barriers for each step.

For 5-Hydroxyfuran-3-carboxylic acid, computational methods could be used to explore various potential reaction pathways, including:

Synthesis: Investigating the mechanism of its formation, for example, through the oxidation of furfural (B47365) or the functionalization of furan. mdpi.combohrium.com

Degradation/Transformation: Studying its decarboxylation, oxidation, or polymerization reactions under different conditions.

Catalysis: Modeling how different catalysts could selectively promote its synthesis or conversion to other valuable chemicals. researchgate.net

By calculating the thermodynamics and kinetics of each elementary step, computational chemistry can predict the most likely reaction pathway and guide the design of more efficient synthetic routes.

Structure-Activity Relationship (SAR) Modeling (Theoretical aspects)

Structure-Activity Relationship (SAR) modeling is a computational technique used to determine the relationship between the chemical structure of a molecule and its biological activity. For furan-containing compounds, these studies are crucial in designing molecules with desired properties, such as enhanced therapeutic effects or specific inhibitory actions.

Theoretical Framework for SAR of Furan Derivatives

Theoretical SAR studies for furan derivatives often involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic, steric, and lipophilic.

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a series of furanone derivatives studied as potential COX-2 inhibitors, electrostatic parameters were found to be critical in the quantitative structure-activity relationship (QSAR) model. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular weight, volume, and surface area fall into this category. The spatial arrangement of substituents on the furan ring can significantly influence how the molecule interacts with a biological target.

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is a common lipophilic descriptor.

Application to 5-Hydroxyfuran-3-carboxylic acid Analogs

In the absence of direct SAR studies on 5-hydroxyfuran-3-carboxylic acid, we can extrapolate from research on analogous compounds. For example, QSAR studies on a series of furan-3-carboxamides revealed a correlation between their physicochemical parameters and antimicrobial activity. nih.gov Such studies typically involve creating a library of related compounds and assaying their biological activity. The resulting data is then used to build a mathematical model.

A hypothetical SAR study on derivatives of 5-hydroxyfuran-3-carboxylic acid might explore how modifications at various positions on the furan ring and on the carboxylic acid and hydroxyl groups affect a particular biological activity. For example, the hydroxyl group could be converted to an ether or ester, and the carboxylic acid could be amidated.

Hypothetical Data for SAR Modeling

To illustrate the process, consider a hypothetical set of 5-hydroxyfuran-3-carboxylic acid derivatives and their predicted biological activity based on common structural modifications. The following interactive table presents a hypothetical dataset that could be used to develop a QSAR model.

| Compound ID | R1 (at C5) | R2 (at C3) | Predicted Activity (IC50, µM) | LogP |

| 1 | -OH | -COOH | 15.2 | 0.8 |

| 2 | -OCH3 | -COOH | 12.5 | 1.2 |

| 3 | -OH | -CONH2 | 18.9 | 0.5 |

| 4 | -OCH3 | -CONH2 | 14.8 | 0.9 |

| 5 | -OH | -COOCH3 | 10.1 | 1.5 |

| 6 | -OCH3 | -COOCH3 | 8.7 | 1.9 |

From this hypothetical data, a preliminary SAR analysis would suggest that:

Esterification of the carboxylic acid (as in compounds 5 and 6) may increase activity.

Methylation of the hydroxyl group (as in compounds 2, 4, and 6) appears to enhance activity.

The combination of both modifications (compound 6) results in the highest predicted activity, which correlates with an increased LogP value, suggesting that lipophilicity might play a role in the activity of this hypothetical series.

Such theoretical models are invaluable for prioritizing the synthesis of new compounds with a higher probability of being active, thereby saving time and resources in drug discovery and development. Future computational studies on 5-hydroxyfuran-3-carboxylic acid would likely follow similar methodologies to explore its therapeutic potential.

Investigation of Biological Interactions and Pathways of 5 Hydroxyfuran 3 Carboxylic Acid

Role as a Metabolite in Biological Systems (e.g., microbial metabolism)

Furan (B31954) derivatives are common metabolites in various biological systems, particularly in microorganisms that degrade complex organic matter. While 5-Hydroxyfuran-3-carboxylic acid is not a widely reported metabolite, its formation can be postulated through the microbial metabolism of more complex furan compounds.

Microorganisms, especially bacteria and fungi, have evolved pathways to utilize furan compounds as carbon and energy sources. wikipedia.org For instance, the bacterium Pseudomonas putida can degrade 2-furoic acid. wikipedia.org The metabolism of furan-containing molecules often involves oxidation of the furan ring, which can lead to ring-opening and the formation of reactive intermediates. nih.gov The biotransformation of molecules with a furan ring can produce various metabolites, including carboxylic acids and alcohols. nih.gov

Furan fatty acids, which contain a furan ring within a fatty acid chain, are produced by some bacteria and are thought to have roles in cell signaling and protection against membrane damage. nih.govglbrc.org The biosynthesis of these compounds involves the modification of fatty acids and the incorporation of an oxygen atom to form the furan ring. nih.gov Although structurally different, this highlights the capability of biological systems to synthesize and metabolize furan rings.

The presence of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a structurally related compound, has been detected in human urine, suggesting it is a naturally occurring human metabolite possibly involved in uronic acid metabolism. nih.gov This finding supports the possibility that other hydroxylated furan carboxylic acids, such as 5-Hydroxyfuran-3-carboxylic acid, could also exist as minor, yet undiscovered, metabolites in mammalian or microbial systems.

Enzymatic Biotransformations and Substrate Specificity

The enzymatic production and transformation of furan carboxylic acids are key areas of research, particularly for the synthesis of bio-based polymers. Enzymes like oxidases, dehydrogenases, and lipases have been employed for these biotransformations.

The synthesis of furan carboxylic acids often starts from furan aldehydes, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF). Whole-cell biocatalysts, including various strains of Nocardia, Pseudomonas, and engineered E. coli, have been shown to oxidize these aldehydes to their corresponding carboxylic acids with high efficiency. wikipedia.orgresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is an effective enzyme for the synthesis of furan-based polyesters, demonstrating a preference for the 2,5-substituted furan ring over 2,4- and 3,4-isomers in polymerization reactions. rug.nl

While direct enzymatic synthesis of 5-Hydroxyfuran-3-carboxylic acid is not documented, the synthesis of furan-3-carboxylic acid derivatives has been achieved through multi-step chemical and enzymatic processes. researchgate.netnih.gov For instance, furan-3-carboxamides have been synthesized from 3-trichloroacetyl furan, which in turn can be derived from 4-trichloroacetyl-2,3-dihydrofuran. nih.gov This suggests that enzymes with specificity for the furan-3-carboxylate scaffold exist and could potentially act on or produce 5-Hydroxyfuran-3-carboxylic acid.

The table below summarizes enzymatic reactions involving furan derivatives, illustrating the types of transformations that are possible and could be relevant for 5-Hydroxyfuran-3-carboxylic acid.

| Enzyme/Biocatalyst | Substrate | Product | Research Finding |

| Nocardia corallina | 2-Furfuryl alcohol | 2-Furoic acid | Achieved a high yield of 98%. wikipedia.org |

| Nocardia corallina | 2-Furfural | 2-Furoic acid | Achieved a high yield of 88%. wikipedia.org |

| Candida antarctica lipase B (CALB) | Dimethyl 2,5-furandicarboxylate & Diols | Furanic-aliphatic polyesters | Enzyme shows a preference for polymerizing the 2,5-isomer. rug.nlrug.nl |

| MetspHMFO, SphALDH, Cv-ωTA, BsAlaDH (Enzyme cascade) | 5-(hydroxymethyl)furfural (HMF) | 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) | A one-pot enzymatic synthesis was developed. researchgate.net |

Interactions with Biological Macromolecules (mechanistic studies)

The interaction of small molecules with proteins is fundamental to their biological activity. Based on its structure, 5-Hydroxyfuran-3-carboxylic acid could potentially interact with receptors or inhibit enzymes.

A prominent family of G protein-coupled receptors (GPCRs) that recognize carboxylic acids are the hydroxycarboxylic acid (HCA) receptors. frontiersin.org This family includes HCA₁, HCA₂, and HCA₃, which are activated by endogenous hydroxy-fatty acids like lactate, 3-hydroxybutyrate, and 3-hydroxyoctanoic acid, respectively. frontiersin.org

A key structural feature for ligand binding to HCA receptors is a salt bridge formation between the ligand's carboxylate group and a conserved arginine residue within the receptor's transmembrane domain. frontiersin.org While the endogenous ligands are typically aliphatic, the presence of a carboxylic acid group in 5-Hydroxyfuran-3-carboxylic acid makes it a candidate for investigation as a potential ligand for this receptor family or other, yet undiscovered, receptors that bind similar chemical motifs.

However, the specificity of these receptors is also determined by the nature of the rest of the molecule. HCA₃ and the related receptor GPR84, for example, are activated by medium-chain fatty acids and their 3-hydroxy derivatives, and they play opposing roles in regulating immune function. nih.govnih.gov The rigid, aromatic furan ring of 5-Hydroxyfuran-3-carboxylic acid is structurally distinct from the flexible aliphatic chains of known HCA ligands, which would likely influence binding affinity and receptor activation. Detailed structural and functional studies would be required to determine if any interaction occurs.

| Receptor | Known Endogenous Ligand(s) | Key Ligand Feature | Potential Relevance to 5-Hydroxyfuran-3-carboxylic acid |

| HCA₁ (GPR81) | 2-Hydroxy-propionic acid (Lactate) | α-hydroxy carboxylic acid | The hydroxyl and carboxyl groups are present, but on a furan scaffold. |

| HCA₂ (GPR109A) | 3-Hydroxy-butyric acid | β-hydroxy carboxylic acid | The hydroxyl and carboxyl groups are present, but on a furan scaffold. |

| HCA₃ (GPR109B) | 3-Hydroxy-octanoic acid | β-hydroxy medium-chain fatty acid | The hydroxyl and carboxyl groups are present, but on a furan scaffold. frontiersin.orgnih.gov |

Many furan-containing compounds are known to be biologically active, with some acting as enzyme inhibitors. researchgate.netijabbr.com For instance, various furan derivatives have been synthesized and tested for their ability to inhibit enzymes involved in microbial growth or human diseases. nih.govnih.govmdpi.com

The reactivity of the furan ring itself can lead to enzyme inhibition. Cytochrome P450 enzymes can oxidize the furan ring to form reactive epoxide or enedione intermediates, which can then covalently bind to the enzyme or other macromolecules, leading to mechanism-based inhibition. nih.gov

Derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanone have been shown to inhibit regulatory proteins in bacteria and key enzymes like kinases and topoisomerases in cancer cells. nih.govmdpi.com Furthermore, some furan-3-carboxamides have demonstrated significant antimicrobial activity. nih.gov While these examples involve different substitution patterns on the furan ring, they establish that the furan scaffold is a viable pharmacophore for developing enzyme inhibitors. The specific inhibitory potential of 5-Hydroxyfuran-3-carboxylic acid would depend on its ability to fit into the active site of an enzyme and interact with key residues, a property that remains to be experimentally determined. For example, the potent inhibitor finasteride (B1672673) acts as a mechanism-based inhibitor by forming a stable adduct with the enzyme and its cofactor. pfsfoundation.org

Biosynthetic Pathways Leading to Furan Carboxylic Acids

The biosynthesis of furan carboxylic acids in nature is often part of a degradation pathway for more complex molecules or a detoxification process. A well-studied example is the microbial oxidation of biomass-derived furan aldehydes.

Lignocellulose processing can generate significant amounts of furfural and 5-hydroxymethylfurfural (HMF). Many microorganisms have developed pathways to convert these potentially toxic aldehydes into their less harmful carboxylic acid forms, which can then be further metabolized. nih.gov The conversion of HMF, for example, can proceed through several intermediates, including 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.gov These pathways typically involve a series of oxidation steps catalyzed by dehydrogenases or oxidases. researchgate.net

Another distinct biosynthetic route is the formation of furan fatty acids, found in certain bacteria. nih.govglbrc.org This pathway does not start from a simple sugar-derived furan but involves the complex modification of an existing fatty acid chain. The process includes methylation and desaturation, followed by an oxygen-dependent cyclization to form the furan ring. nih.gov

The biosynthesis of furanocoumarins like psoralen (B192213) originates from the shikimate pathway and involves the cyclization of a dimethylallyl group onto a coumarin (B35378) backbone, followed by further enzymatic modification to form the furan ring. wikipedia.org While these pathways lead to more complex molecules, they demonstrate the diverse enzymatic machinery that nature has evolved to construct the furan ring system. The biosynthesis of a simple molecule like 5-Hydroxyfuran-3-carboxylic acid could potentially arise as an intermediate or a side-product of these or similar, yet undiscovered, metabolic pathways.

Advanced Research Applications of 5 Hydroxyfuran 3 Carboxylic Acid and Its Derivatives

Precursor in Bio-based Polymer and Material Science

The furan (B31954) ring's rigidity and diene character make it an excellent component for high-performance polymers. While FDCA is a well-known bio-based alternative to terephthalic acid, the use of furan-3-carboxylic acid derivatives offers pathways to new polymer architectures and functional materials. mdpi.comrsc.org

Monomer Synthesis for Sustainable Polymers

Furan-3-carboxylic acid and its analogues are recognized as valuable building blocks for developing innovative and sustainable materials, including biodegradable polymers. chemimpex.com The substitution pattern on the furan ring significantly influences the resulting polymer's properties. For instance, polyesters synthesized from 2,4-FDCA, an isomer of the more common 2,5-FDCA, result in polymers with a lower tendency to crystallize, yielding translucent materials. rsc.org This highlights the principle that varying the position of the carboxylic acid groups, such as in the 3-position, can be a critical design strategy for tuning polymer properties.

The synthesis of polymers from furan-based monomers often involves polycondensation reactions. While direct polymerization of 5-Hydroxyfuran-3-carboxylic acid is not widely documented, the synthesis of various furan-3-carboxamides and esters from furan-3-carboxylic acid has been demonstrated, showcasing the potential to create a variety of monomers for polyamides and polyesters. researchgate.net For example, furan-3-carboxylic acid can be derived from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement. researchgate.net This acid can then be converted to derivatives suitable for polymerization.

Table 1: Synthesis of Furan-3-carboxylic Acid and Amide Derivatives researchgate.net

| Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| 3-Trichloroacetylfuran | NaOH 1 M solution, benzene | Furan-3-carboxylic acid | 70 |

| 3-Trichloroacetylfuran | Ammonium hydroxide (B78521) | Furan-3-carboxamide | 72 |

| 3-Trichloroacetylfuran | Allylamine, toluene | N-Allylfuran-3-carboxamide | 91 |

| 3-Trichloroacetylfuran | Aniline, toluene | N-Phenylfuran-3-carboxamide | 91 |

This table illustrates the conversion of a furan precursor into furan-3-carboxylic acid and various amide derivatives, which can serve as monomers for polymerization.

Functional Material Development

Furan derivatives are instrumental in developing functional materials beyond basic polymers. The unique reactivity of the furan ring allows for the creation of materials with specific properties, such as self-healing capabilities or enhanced thermal stability. nih.govacs.org For instance, the Diels-Alder reaction, a cycloaddition involving a diene, can be utilized with the furan moiety to create reversible cross-links in a polymer network, leading to self-healing materials. nih.govrsc.org

Furthermore, furan dicarboxylic acid esters, including isomers like furan-2,3-dicarboxylates, have been successfully synthesized from biomass-derived galactaric acid and investigated as bio-based plasticizers for poly(vinyl chloride) (PVC). acs.org These furan-based plasticizers demonstrated efficiencies comparable to conventional petroleum-based options, with the added benefit of enhanced resistance to leaching due to the polarity of the furan ring's oxygen atom. acs.org This suggests a potential application for hydroxylated furan-3-carboxylic acid esters in developing functional additives for commercial polymers. A patent also describes the use of various furan-3-carboxylic acid derivatives as light stabilizers for organic polymers, particularly olefin polymers, underscoring their utility in functional material development. google.com

Role in Catalytic Processes

The transformation of biomass into valuable chemicals is a cornerstone of green chemistry, with catalysis playing a central role. Furan derivatives are at the heart of many of these catalytic pathways. frontiersin.org

Green Chemistry Applications

The synthesis and use of furan-based compounds are a significant branch of green and sustainable chemistry. nih.gov A key reaction is the oxidation of HMF, which typically proceeds through intermediates like 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) to produce FDCA. nih.govgoogle.com The development of efficient, metal-free, or non-noble metal catalytic systems for these transformations is a major research focus. frontiersin.org

The Diels-Alder reaction involving furan derivatives is another important tool in green chemistry. rsc.org Furoic acids, despite being electron-poor, can act as reactive dienes in these reactions, especially when activated by conversion to their carboxylate salts in water. This approach allows for the synthesis of complex carbocyclic products under mild conditions, avoiding harsh reagents and solvents. rsc.org This reactivity is applicable to the broader class of furan carboxylic acids, including the 3-carboxy isomer, opening sustainable routes to various chemical building blocks.

Sustainable Chemical Transformations

Catalysis enables the conversion of furan precursors into a wide array of chemicals. A convenient synthesis for furan-3-carboxylic acid involves the hydrolysis of 3-trichloroacetylfuran with a sodium hydroxide solution. researchgate.net This method provides a direct route to the furan-3-carboxylic acid scaffold.

Further transformations, such as the palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids, can produce chiral tetrahydrofuran (B95107) derivatives. researchgate.net For example, (S)-Tetrahydrofuran-2-carboxylic acid has been synthesized with high yield and moderate enantiomeric excess using a chirally modified palladium catalyst. researchgate.net Such chiral building blocks are valuable intermediates in the pharmaceutical industry. This demonstrates the potential for catalytic upgrading of various furan carboxylic acid isomers, including 5-Hydroxyfuran-3-carboxylic acid, into high-value, stereochemically defined products.

Advanced Chemical Probe Development (for mechanistic studies)

Molecular probes are essential tools for identifying molecules within complex mixtures and for studying reaction mechanisms. The distinct structure and reactivity of the furan ring make it a suitable target for probe-based detection. nih.govacs.org

Researchers have developed a chemical probe designed to covalently bind to furan moieties via a [4+2] Diels-Alder cycloaddition. nih.gov This probe, equipped with both a UV-tag and a mass-tag, facilitates the easy identification of furan-containing natural products in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov While this specific probe was tested on various furan natural products, the principle of using a dienophile to "capture" furan rings is broadly applicable. rsc.orgnih.gov

This strategy could be adapted to develop probes specific for studying the reaction mechanisms of furan-3-carboxylic acid derivatives. For example, a dienophile-based probe could be used to trap reactive intermediates in catalytic cycles or to identify the products of furan derivatization in complex reaction media. This would provide valuable mechanistic insights into the polymerization or catalytic transformation of these under-explored but promising bio-based molecules.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for 5-Hydroxyfuran-3-carboxylic acid

The pursuit of more efficient and sustainable methods for synthesizing 5-Hydroxyfuran-3-carboxylic acid is an active area of research. Current strategies often involve multi-step processes that can be resource-intensive. Researchers are exploring novel synthetic pathways to improve yield, reduce waste, and utilize greener reagents and reaction conditions.

Another area of focus is the improvement of existing synthetic methods. For example, researchers have reported on improved preparations of 2-substituted-3-furoic acids through lithiation techniques. scholaris.ca Additionally, a convenient synthesis of furan-3-carboxylic acid and its derivatives has been demonstrated through the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement. researchgate.net These advancements pave the way for more efficient and versatile synthetic strategies.

Integration of Advanced Analytical Techniques for Real-time Monitoring

The ability to monitor the formation and concentration of 5-Hydroxyfuran-3-carboxylic acid and related furan (B31954) derivatives in real-time is crucial for both industrial processes and food safety analysis. Advanced analytical techniques are being increasingly integrated to achieve this.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful tool for the simultaneous analysis of furan and its derivatives in various food matrices. nih.gov Recent studies have focused on developing improved methods, such as headspace-solid phase microextraction (HS-SPME) coupled with GC-MS/MS, to enhance sensitivity and accuracy. researchgate.netnih.gov These methods allow for the separation and quantification of multiple furan isomers, including 2-methylfuran (B129897) and 3-methylfuran, within a short analysis time. nih.govmdpi.com The optimization of extraction conditions, such as sample preparation and the use of specific SPME fibers, has been shown to be critical for achieving reliable results. nih.govmdpi.com

The development of these advanced analytical methods is essential for understanding the formation of furan compounds during food processing and for ensuring the safety of commercial food products. researchgate.netresearchgate.net

Expansion of Computational Modeling to Complex Systems

Computational modeling, particularly Density Functional Theory (DFT), is playing an increasingly important role in understanding the formation, reactivity, and properties of furan compounds. DFT studies provide valuable insights into reaction mechanisms, activation energies, and the electronic structure of these molecules. rsc.orgresearchgate.netacs.orgosti.gov

Researchers have utilized DFT to investigate the hydrogenation and ring-opening of furan on various metal catalysts, which is crucial for understanding its conversion into other valuable chemicals. rsc.org These studies have helped to elucidate the reaction pathways and identify key intermediates. rsc.org Furthermore, DFT calculations have been employed to study the conversion of furfural (B47365) to furan and other derivatives, providing a detailed understanding of the reaction thermodynamics and kinetics. researchgate.netacs.orgosti.gov

The application of computational modeling is also extending to more complex systems. For example, DFT has been used to study the Diels-Alder reactions of furans with substituted alkynes, which leads to the formation of heterocyclic compounds with potential applications in the chemical and pharmaceutical industries. researchgate.net Molecular docking simulations and DFT calculations are also being used to investigate the interaction of furan derivatives with biological targets, such as enzymes, providing insights into their potential biological activities. nih.gov

Exploration of Undiscovered Biological Roles and Mechanistic Insights

While some biological activities of furan derivatives have been identified, there is a growing interest in exploring the full spectrum of their biological roles and understanding the underlying mechanisms of action.

Recent research has highlighted the potential of furan-carboxylic acid derivatives as antifungal agents. nih.gov In vitro studies have shown that certain derivatives exhibit significant inhibitory effects against various plant pathogens. nih.gov Structure-activity relationship analyses have been conducted to identify the key structural features responsible for their antifungal potency. nih.gov

Furthermore, the 2(5H)-furanone scaffold, which is related to 5-Hydroxyfuran-3-carboxylic acid, is present in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties. mdpi.comnih.gov The reactivity of these compounds is attributed to their unique chemical structure, which allows for various chemical modifications. mdpi.comnih.gov

The family of hydroxy-carboxylic acid (HCA) receptors, which are activated by metabolic intermediates, represents another avenue for exploring the biological roles of compounds like 5-Hydroxyfuran-3-carboxylic acid. nih.gov These receptors are involved in regulating metabolic functions, and understanding their interaction with furan derivatives could reveal novel therapeutic targets. nih.gov The exploration of naturally occurring furanic compounds and their derivatives continues to be a valuable strategy for discovering new bioactive molecules. nih.govijabbr.com

Sustainable and Scalable Production Methodologies

The development of sustainable and scalable production methods for 5-Hydroxyfuran-3-carboxylic acid and other furan-based chemicals is a critical step towards a bio-based economy. rsc.org The focus is on utilizing renewable resources and environmentally friendly processes.

Biorefineries are being developed to convert biomass, including agricultural and food waste, into valuable platform chemicals like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.net These platform chemicals can then be used as starting materials for the synthesis of a wide range of furan derivatives. rsc.orgacs.org Green chemistry principles are being applied to develop eco-friendly synthetic routes, such as solvent-free reactions and the use of biocatalysts. nih.govrsc.orgacs.org

Enzymatic synthesis is another promising approach for the sustainable production of furan-based compounds. acs.org For example, enzymes can be used for the polymerization of furan-based monomers to create bio-based polyesters and polyamides. acs.org Researchers are also investigating the use of whole-cell biocatalysts for the selective synthesis of furan derivatives. dntb.gov.ua

The development of efficient separation and purification methods is also crucial for the scalability of these production processes. researchgate.net Techniques such as reactive extraction and pervaporation are being explored to improve the efficiency and cost-effectiveness of downstream processing. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.